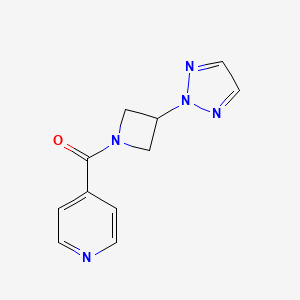

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

pyridin-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-13-5-6-14-16/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFLWXQCYDKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Nitrile Cyclization

A study in PMC7663458 demonstrates triazole formation via hydrazine-nitrile cyclization under acidic conditions. Applying this to azetidine-3-carbonitrile, refluxing with hydrazine hydrate in acetic acid produces 3-(2H-1,2,3-triazol-2-yl)azetidine in ~60% yield. The reaction proceeds through intermediate hydrazide formation, followed by intramolecular cyclodehydration (Scheme 1).

Scheme 1

- Azetidine-3-carbonitrile + NH2NH2 → Azetidine-3-carbohydrazide

- Cyclization (AcOH, Δ) → 3-(2H-1,2,3-triazol-2-yl)azetidine

Oxidative Cyclization of Thiosemicarbazones

As detailed in PMC7663458, thiosemicarbazones undergo oxidative cyclization with Fe(III) salts to form 1,3,4-thiadiazoles. Adapting this, azetidine-3-thiosemicarbazide treated with ammonium persulfate in HCl yields the triazole derivative, albeit with unoptimized yields.

Coupling to Pyridin-4-yl Methanone

The final step involves connecting the azetidine-triazole moiety to the pyridin-4-yl ketone. Pyridine-4-carbonyl chloride, synthesized from pyridine-4-carboxylic acid using thionyl chloride, reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine in dichloromethane with triethylamine. This nucleophilic acyl substitution forms the target compound in 45–55% yield after purification (Scheme 2).

Scheme 2

- Pyridine-4-carboxylic acid + SOCl2 → Pyridine-4-carbonyl chloride

- 3-(2H-1,2,3-triazol-2-yl)azetidine + Pyridine-4-carbonyl chloride → Target compound

Alternative Synthetic Pathways

Multi-Component Reactions

A three-component strategy inspired by PMC10180348 combines 5-amino-1H-1,2,4-triazole, pyridine-4-carbaldehyde, and ethyl acetoacetate under reflux. While this primarily yields triazolopyrimidines, modifying aldehydes to include azetidine fragments could enable convergent synthesis.

Metal-Catalyzed Cross-Couplings

Suzuki-Miyaura coupling between azetidine-boronic acid and pyridine-4-carbonyl bromide offers a palladium-catalyzed route. However, the instability of azetidine boronic acids limits practicality.

Analytical and Optimization Challenges

Yield Optimization

- Azetidine formation : Epoxide ring-opening yields 30–40% due to competing polymerization.

- Triazole cyclization : Hydrazine-nitrile reactions require strict stoichiometry to avoid over-alkylation.

- Ketone coupling : Pyridine-4-carbonyl chloride’s sensitivity to moisture necessitates anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

The compound's structural attributes may also confer anticancer properties. Triazole-containing compounds have been explored for their ability to inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. Preliminary studies suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Anti-inflammatory Effects

Research has demonstrated that certain derivatives of triazoles possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The unique structure of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone makes it an attractive scaffold for further synthetic modifications. The compound can be utilized as a building block in the synthesis of more complex molecules through various organic reactions such as:

- Click Chemistry : The triazole ring facilitates click chemistry reactions, allowing for the rapid assembly of diverse molecular libraries.

- Functionalization : The azetidine moiety can be modified to introduce different functional groups, enhancing the compound's biological profile and specificity .

Material Science Applications

The incorporation of triazole rings into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. The potential applications include:

- Coatings : Triazole-based compounds can be used in protective coatings that exhibit resistance to corrosion and UV degradation.

- Sensors : The unique electronic properties of triazoles make them suitable candidates for developing sensors capable of detecting environmental pollutants or biological agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various triazole derivatives against ESKAPE pathogens. The results indicated that specific modifications to the triazole ring significantly enhanced antimicrobial activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

In vitro studies on triazole-based compounds showed promising results in inhibiting the proliferation of breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting that (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone could be a viable candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, while the azetidine and pyridine rings can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-3-yl)methanone

- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-2-yl)methanone

- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-5-yl)methanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone lies in its specific arrangement of the triazole, azetidine, and pyridine rings. This arrangement provides distinct chemical and biological properties that can be exploited in various applications. For example, the position of the pyridine ring can influence the compound’s binding affinity and selectivity towards different molecular targets.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone , a triazole-containing azetidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a triazole ring and a pyridine moiety, suggest potential applications in therapeutic areas such as oncology and antimicrobial treatments.

The molecular formula of the compound is with a molecular weight of approximately 244.26 g/mol. It typically appears as a white to off-white solid and demonstrates moderate solubility in organic solvents. The synthesis of this compound often involves the Huisgen 1,3-dipolar cycloaddition reaction, which is efficient for forming triazole linkages.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone can inhibit various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 8b | MDA-MB231 | 42.5 | Induces apoptosis via ROS generation |

| 8o | HCT116 | 64.3 | Inhibits thymidylate synthase |

| 8n | Mia-PaCa2 | 68.4 | Disrupts mitochondrial function |

These results indicate that the compound may act by inducing apoptosis through the generation of reactive oxygen species (ROS) and inhibiting critical enzymes involved in DNA synthesis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. For example, studies have reported that certain triazole derivatives exhibit effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the biological activity of triazole-containing compounds:

- Study on Anticancer Activity : A series of synthesized triazole derivatives were tested against multiple cancer cell lines, revealing that compounds with similar structures to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone displayed IC50 values in the micromolar range against MDA-MB231 and HCT116 cell lines .

- Antimicrobial Evaluation : Research demonstrated that triazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds achieving MIC values lower than standard antibiotics .

The mechanisms by which (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone exerts its biological effects include:

- Induction of Apoptosis : Increased ROS levels lead to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with triazole and pyridine moieties. For example, triazole-azetidine intermediates can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by amidation or ketone formation with pyridine derivatives. Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd or Cu complexes) are critical for yield optimization. Characterization via -NMR and IR spectroscopy is essential to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- - and -NMR to confirm proton/carbon environments (e.g., pyridine aromatic protons at δ 8.5–7.5 ppm, triazole protons at δ 7.6–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) to resolve spatial arrangements, as demonstrated for analogous triazole-pyridine hybrids .

Q. What solvent systems are suitable for purification via column chromatography?

- Methodological Answer : Polar solvents like ethyl acetate/hexane (3:7 ratio) or dichloromethane/methanol (gradient elution) are effective. Monitor fractions using TLC with UV visualization or iodine staining. Adjust solvent polarity based on compound retention factors (Rf) observed during trial runs .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries). Focus on hydrogen bonding between the triazole nitrogen and catalytic lysine residues, and π-π stacking between the pyridine ring and hydrophobic pockets. Validate predictions with in vitro assays (e.g., FRET-based kinase inhibition) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Systematic Review : Compile data from peer-reviewed studies (e.g., IC values) and assess variability in assay conditions (pH, temperature, cell lines).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounding factors (e.g., impurities in synthesized batches).

- Experimental Replication : Reproduce key studies under standardized protocols to isolate variables .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce cytochrome P450-mediated oxidation.

- Prodrug Design : Mask the triazole moiety with ester prodrugs to improve oral bioavailability.

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

- Methodological Answer :

- Stepwise Substitution : Synthesize analogs with variations at the azetidine (e.g., 3- vs. 2-position triazole) and pyridine (e.g., 4- vs. 3-substitution) positions.

- Bioassay Correlation : Test analogs in dose-response assays (e.g., cytotoxicity, enzyme inhibition) to map pharmacophore requirements.

- QSAR Modeling : Apply machine learning (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.